2-(3-Aminophenyl)phenol
Overview
Description
“2-(3-Aminophenyl)phenol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 . It is also known as 3’-amino [1,1’-biphenyl]-2-ol .
Synthesis Analysis
A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . The structure of the ligand was characterized using different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminophenyl)phenol” is complex and involves interactions with various compounds. Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Chemical Reactions Analysis
The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . Yb (III) complex showed the highest biological activity against most tested bacteria .
Scientific Research Applications
Concerted Proton-Coupled Electron Transfer : The study by Rhile and Mayer (2004) demonstrates the oxidation of a hydrogen-bonded phenol, specifically focusing on proton-coupled electron transfer. This has implications for understanding electron transfer mechanisms in phenolic compounds like 2-(3-Aminophenyl)phenol Rhile & Mayer, 2004.
Catalytic Activity and Metal Complexes : Pattanayak et al. (2015) synthesized ruthenium and palladium complexes using amino-azo-phenol ligands, which include derivatives of 2-(3-Aminophenyl)phenol. These complexes exhibited catalytic activities in various reactions, demonstrating the compound's utility in catalysis Pattanayak et al., 2015.
Molecular Docking and Potentiometric Studies : El‐Bindary et al. (2015) explored the molecular docking and potentiometric studies of azo phenols, including derivatives of 2-(3-Aminophenyl)phenol. Their research helps in understanding the binding of these compounds to various receptors, which is significant in medicinal chemistry El‐Bindary et al., 2015.
Synthesis of Phenylthio Phenols : Xu et al. (2010) researched the synthesis of 2-(Phenylthio)phenols, indicating the versatility of phenolic compounds like 2-(3-Aminophenyl)phenol in synthesizing diverse chemical structures Xu et al., 2010.
Phenolic Acids in Pharmacology : Naveed et al. (2018) reviewed the pharmacological applications of phenolic acids, which could include the study of 2-(3-Aminophenyl)phenol, focusing on their roles as antioxidants and in various therapeutic applications Naveed et al., 2018.
Antimicrobial and Antidiabetic Activities : Rafique et al. (2022) investigated the antimicrobial and antidiabetic activities of 4-aminophenol derivatives, which could be related to the research on 2-(3-Aminophenyl)phenol. Their findings contribute to understanding the compound's potential in treating diseases Rafique et al., 2022.
Role in Abiotic Stress in Plants : Sharma et al. (2019) discussed the role of phenolic compounds in plants under abiotic stress, which can provide insights into the environmental and biological significance of compounds like 2-(3-Aminophenyl)phenol Sharma et al., 2019.
Organic Synthesis and Industrial Applications : Mao et al. (2020) focused on the synthesis of m-Aminophenol and related compounds, highlighting the importance of 2-(3-Aminophenyl)phenol in various industrial applications Mao et al., 2020.
Membrane Lipid Peroxidation Inhibition : Dinis et al. (1994) studied the action of phenolic compounds, including 2-(3-Aminophenyl)phenol derivatives, in inhibiting lipid peroxidation, which is relevant in understanding the compound's antioxidant properties Dinis et al., 1994.
Chemical Synthesis and Applications : Cimarelli et al. (2001) explored the synthesis of 2-Imidoylphenols, highlighting the use of 2-(3-Aminophenyl)phenol in chemical synthesis and its potential applications Cimarelli et al., 2001.
Safety And Hazards
Future Directions
The future directions of “2-(3-Aminophenyl)phenol” research could involve further exploration of its biological activity, particularly its antibacterial and antifungal properties . Additionally, its potential applications in the food industry, due to its interactions with proteins, could be another area of future research .
properties
IUPAC Name |
2-(3-aminophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKSSIREUNVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621457 | |
Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)phenol | |
CAS RN |
161887-01-0 | |
Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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